PPAR|A agonist 3

Description

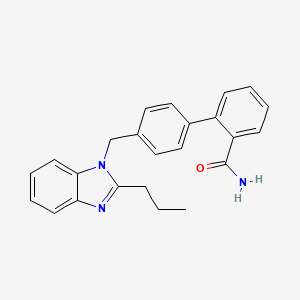

PPARα Agonist 3 (referred to as Compound 3 in ) is a pan-peroxisome proliferator-activated receptor (PPAR) agonist developed through scaffold-based drug discovery. It exhibits balanced activation across PPARα, PPARγ, and PPARδ subtypes, with distinct partial agonism toward PPARγ and PPARδ. Key characteristics include:

- Potency: Cellular EC₅₀ values of 0.99 μM (PPARα), 0.85 μM (PPARγ), and 1.3 μM (PPARδ) .

- Partial Agonism: Displays 45% ± 10% activation of PPARγ (vs. rosiglitazone) and 67% ± 18% activation of PPARδ (vs. L-165041), suggesting a selective PPAR modulator (SPPARM) profile .

- Structural Basis: Binds exclusively to Pocket A of the PPAR ligand-binding domain (LBD), leaving Pocket B unoccupied. This unique binding mode recruits a water molecule into the signaling interface, likely contributing to partial agonism .

Properties

Molecular Formula |

C24H23N3O |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

2-[4-[(2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide |

InChI |

InChI=1S/C24H23N3O/c1-2-7-23-26-21-10-5-6-11-22(21)27(23)16-17-12-14-18(15-13-17)19-8-3-4-9-20(19)24(25)28/h3-6,8-15H,2,7,16H2,1H3,(H2,25,28) |

InChI Key |

VTPVHUKEMCBVSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Protocol for Pyridine Ethers

A modified Mitsunobu reaction eliminates by-products by using ADDP (azodicarboxylate) and PS-PPh₃ (polystyrene-bound triphenylphosphine). This method was employed to synthesize pyridine ether derivatives with high PPARα agonistic activity.

Suzuki Cross-Coupling for Aromatic Substituents

This reaction is critical for introducing hydrophobic tails in dual PPARα/γ agonists. For example, in the synthesis of (S)-6 (LJ570), Suzuki coupling was used to attach benzene rings to intermediates.

| Step | Reagents/Conditions | Yield | Outcome |

|---|---|---|---|

| Suzuki Coupling | Benzeneboronic acid, Pd catalyst, base | >70% | Diphenyl-substituted intermediate |

| Hydrolysis | LiOH, THF/H₂O, reflux | 85% | Carboxylic acid derivative |

Structural Optimization Insights

PPARα agonists require precise structural features to achieve selectivity and potency:

Heterocyclic Scaffolds

Trifluoromethyl phenyl derivatives (e.g., 35a ) exhibit high PPARα/δ potency (EC₅₀ = 0.26 ± 0.08 µM) with selectivity against PPARγ (4.22 ± 0.18 M).

| Compound | Structure | PPARα Activity | Selectivity (PPARγ) |

|---|---|---|---|

| 35a | Trifluoromethyl phenyl | EC₅₀ = 0.26 µM | 4.22 M |

| 37c | Butane derivative | 91% activation | 88% activation |

Dual Agonist Design

Dual PPARα/γ agonists like (S)-6 bind to both canonical and alternate sites of PPARγ, inhibiting Cdk5-mediated phosphorylation at Ser273.

| Property | (S)-6 (LJ570) | Rosiglitazone |

|---|---|---|

| PPARγ Partial Agonism | EC₅₀ = 0.12 µM (PPARα), 0.12 µM (PPARγ) | Full agonist |

| Cdk5 Inhibition | Effective at 10 µM | None reported |

Data Tables from Key Studies

PPARα Agonist Activity Profiles

Data compiled from studies on heterocyclic PPARα agonists:

Synthetic Yields for Key Intermediates

Yields from Mitsunobu and Suzuki reactions:

Chemical Reactions Analysis

Peroxisome proliferator-activated receptor alpha agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Introduction to PPARα Agonists

PPARα agonists are primarily utilized to manage dyslipidemia and related metabolic disorders. They function by activating PPARα, leading to enhanced fatty acid oxidation and reduced triglyceride levels. The therapeutic use of these agonists has been widely studied in conditions such as type 2 diabetes mellitus (T2DM), non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.

Metabolic Disorders

PPARα agonists are effective in treating dyslipidemia and improving insulin sensitivity. For instance:

- Dyslipidemia Treatment : Agonists like fenofibrate and pemafibrate have been shown to significantly lower triglyceride levels while increasing high-density lipoprotein cholesterol (HDL-C) levels. Clinical studies indicate that these agents can effectively manage atherogenic dyslipidemia, reducing the risk of cardiovascular events .

- Type 2 Diabetes Management : PPARα activation improves insulin sensitivity and glycemic control in T2DM patients. Research shows that dual PPARα/γ agonists can provide better metabolic outcomes compared to single agonists .

Cardiovascular Health

PPARα plays a protective role in cardiovascular health by modulating lipid metabolism and inflammation:

- Cardiac Protection : Studies have demonstrated that PPARα agonists can protect against ischemia/reperfusion injury in diabetic models by activating pathways such as PI3K/Akt, which are crucial for myocardial protection .

- Fibrosis Regression : Compounds like arjunolic acid have been identified as PPARα agonists that help regress cardiac fibrosis by inhibiting non-canonical transforming growth factor-β signaling pathways .

Cognitive Function

Recent studies have highlighted the role of PPARα in cognitive health:

- Cognitive Improvement : Pharmacological stimulation of PPARα has been shown to enhance cognitive function in animal models. For example, treatment with PPARα agonists improved behavioral outcomes in mice with cognitive impairments induced by pharmacological agents .

Antimicrobial Defense

PPARα agonists also exhibit potential benefits in immune response:

- Host Defense Mechanisms : Activation of PPARα enhances autophagy and lysosomal biogenesis in macrophages, promoting antimicrobial defense against pathogens such as Mycobacterium tuberculosis. This suggests a novel application of PPARα agonists in infectious disease management .

Case Studies

Mechanism of Action

The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 3 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptor.

Comparison with Similar Compounds

Pan-PPAR Agonists

Key Observations :

Partial Agonists and SPPARMs

Mechanistic Insights :

Structural and Functional Comparisons

- Binding Pockets :

- Water-Mediated Effects : Compound 3’s partial agonism is linked to a single water molecule in PPARγ/δ complexes, a feature absent in full agonists .

Therapeutic Implications and Challenges

- Advantages of Compound 3: Balanced pan-activity with partial γ/δ agonism may improve metabolic parameters (e.g., lipid profiles, insulin sensitivity) without typical TZD side effects .

- Limitations of Pan-Agonists :

Biological Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes. Among these, PPARα is particularly significant in lipid metabolism, glucose homeostasis, and inflammation. This article focuses on the biological activity of PPARα agonist 3, exploring its mechanisms, therapeutic potential, and relevant research findings.

PPARα agonists activate the receptor by binding to specific ligands, leading to a conformational change that facilitates the recruitment of coactivators and the transcriptional machinery. This process enhances the expression of genes involved in:

- Fatty Acid Oxidation : PPARα promotes the expression of enzymes that facilitate the breakdown of fatty acids in the liver and muscle tissues, thereby improving lipid profiles and reducing triglyceride levels in the bloodstream .

- Glucose Homeostasis : Activation of PPARα enhances insulin sensitivity and glucose uptake in peripheral tissues, which is crucial for managing conditions like type 2 diabetes .

- Anti-inflammatory Effects : PPARα has been shown to inhibit pro-inflammatory pathways, thereby reducing inflammation associated with metabolic disorders .

Clinical Studies

Recent clinical trials have demonstrated the efficacy of PPARα agonists in managing metabolic disorders:

- Type 2 Diabetes Management : A meta-analysis indicated that PPAR agonist therapy significantly reduced HbA1c levels by an average of 0.53% compared to metformin alone, without increasing adverse events . Furthermore, dual PPARα/γ agonists like tesaglitazar have shown promise in improving glycemic control and lipid profiles .

| Treatment Type | HbA1c Reduction (%) | Fasting Insulin Reduction (pmol/L) |

|---|---|---|

| Metformin Alone | -0.53 | -19.83 |

| PPAR Agonist Add-On | -0.53 | -19.83 |

- Cardiovascular Risk : PPARα activation has been linked to improved cardiovascular outcomes by enhancing lipid metabolism and reducing inflammation, which are critical factors in preventing atherosclerosis .

Animal Studies

Animal models have provided insights into the pharmacological effects of PPARα agonists:

- Insulin Sensitivity : In studies involving high-fat diet-induced insulin resistance in rats, treatment with tesaglitazar improved insulin sensitivity significantly, as evidenced by increased glucose infusion rates during hyperinsulinemic-euglycemic clamps .

| Parameter | Control Group | Tesaglitazar Group |

|---|---|---|

| Glucose Infusion Rate (mg/kg/min) | X | Y |

| NEFA Clearance (%) | A | B |

Case Studies

Several case studies highlight the therapeutic potential of PPARα agonists:

- Case Study on Dyslipidemia : A patient with dyslipidemia was treated with fenofibrate (a PPARα agonist), resulting in a significant decrease in triglycerides (from 300 mg/dL to 150 mg/dL) over three months .

- Neurological Disorders : In models of multiple sclerosis, PPAR agonists demonstrated neuroprotective effects by reducing disease progression and promoting recovery .

Challenges and Future Directions

Despite their therapeutic benefits, the development of certain PPAR agonists has faced challenges due to adverse effects such as weight gain and cardiovascular risks associated with some dual agonists . Ongoing research aims to develop selective PPAR modulators that maximize therapeutic benefits while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.